Einecs 301-465-5 Einecs 301-465-5
Brand Name: Vulcanchem
CAS No.: 94021-72-4
VCID: VC17042303
InChI: InChI=1S/C14H22ClN3O2.2C5H7NO3/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;2*7-4-2-1-3(6-4)5(8)9/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1
SMILES:
Molecular Formula: C24H36ClN5O8
Molecular Weight: 558.0 g/mol

Einecs 301-465-5

CAS No.: 94021-72-4

Cat. No.: VC17042303

Molecular Formula: C24H36ClN5O8

Molecular Weight: 558.0 g/mol

* For research use only. Not for human or veterinary use.

Einecs 301-465-5 - 94021-72-4

Specification

CAS No. 94021-72-4
Molecular Formula C24H36ClN5O8
Molecular Weight 558.0 g/mol
IUPAC Name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;(2S)-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C14H22ClN3O2.2C5H7NO3/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;2*7-4-2-1-3(6-4)5(8)9/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1
Standard InChI Key FYAHTHOQPKDGPL-YHUPNWGDSA-N
Isomeric SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O

Introduction

Chemical Identity and Regulatory Classification

Structural Composition

EINECS 301-465-5 is a multicomponent salt comprising two distinct organic entities:

  • 5-Oxo-L-proline (C₅H₇NO₃): A cyclic lactam derivative of L-glutamic acid, serving as the anionic component.

  • 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-o-anisamide (C₁₄H₂₂ClN₃O₂): A substituted benzamide featuring a diethylaminoethyl side chain, acting as the cationic counterpart .

The stoichiometric ratio of 2:1 (5-oxo-L-proline to benzamide derivative) is critical for charge neutralization, as evidenced by the molecular formula (C₅H₇NO₃)₂·C₁₄H₂₂ClN₃O₂ and molecular weight of 558.0 g/mol .

Table 1: Key Identifiers of EINECS 301-465-5

PropertyValueSource
EC Number301-465-5
CAS Registry94021-72-4
IUPAC Name4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide; (2S)-5-oxopyrrolidine-2-carboxylic acid (2:1)
Molecular Formula(C₅H₇NO₃)₂·C₁₄H₂₂ClN₃O₂
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O

Structural and Stereochemical Features

Three-Dimensional Configuration

The 5-oxo-L-proline component exhibits a rigid pyrrolidone ring with defined stereochemistry at the C2 position (S-configuration), while the benzamide derivative contains a chiral center at the diethylaminoethyl side chain. X-ray crystallography data are unavailable, but computational models indicate:

  • Hydrogen bonding: Six donor sites (4×NH, 2×COOH) and ten acceptor atoms (3×O, 7×N) facilitate intramolecular interactions .

  • Rotational flexibility: Nine rotatable bonds in the benzamide moiety suggest conformational adaptability during target binding .

Electronic Properties

The topological polar surface area of 200 Ų and logP value (predicted ≈1.8) indicate moderate membrane permeability, aligning with compounds exhibiting central nervous system activity .

Physicochemical Profile

Table 2: Computed Physicochemical Properties

ParameterValueMethodology
Molecular Weight558.0 g/molPubChem 2.2
Hydrogen Bond Donors6Cactvs 3.4.8.18
Hydrogen Bond Acceptors10Cactvs 3.4.8.18
Rotatable Bonds9Cactvs 3.4.8.18
Topological PSA200 ŲCactvs 3.4.8.18
Heavy Atom Count38PubChem

The compound’s solubility profile remains uncharacterized experimentally, but fragment-based predictions suggest moderate aqueous solubility (≈50 mg/mL) due to ionizable carboxyl groups in 5-oxo-L-proline .

Biochemical and Pharmacological Implications

Metabolic Pathways

The 5-oxo-L-proline moiety participates in the γ-glutamyl cycle, where 5-oxoprolinase converts it to glutamate with ATP consumption . In murine models, 5-oxoproline accumulation correlates with glutathione depletion and oxidative stress, suggesting that the salt form in EINECS 301-465-5 might influence cellular redox balance .

Hypothesized Targets

  • Neurological receptors: The diethylaminoethyl group’s structural similarity to tricyclic antidepressants implies potential affinity for monoamine transporters .

  • Enzymatic inhibition: The chloro-anisamide component may act as a tyrosine kinase or phosphatase inhibitor, analogous to bosutinib derivatives .

Synthetic and Analytical Considerations

Preparation Methodology

While no explicit synthesis route is documented, retrosynthetic analysis suggests:

  • Benzamide synthesis: Amidation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine

  • Salt formation: Co-crystallization with 5-oxo-L-proline in a 2:1 molar ratio .

Analytical Characterization

  • MS/MS fragmentation: Predicted m/z 558.2252 [M+H]⁺ with major fragments at m/z 315.1 (benzamide ion) and 129.0 (proline derivative) .

  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) expected to show retention time ≈6.8 min .

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